4-氯-3-氟吡啶

描述

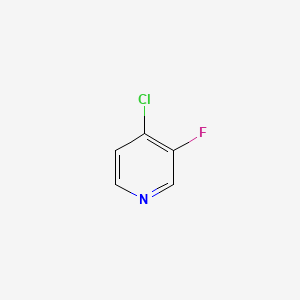

4-Chloro-3-fluoropyridine: is an organofluorine compound with the molecular formula C5H3ClFN . It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are replaced by fluorine and chlorine atoms, respectively.

科学研究应用

Pharmaceutical Applications

4-Chloro-3-fluoropyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to act as a building block for novel drugs and therapeutic agents.

Case Study: Synthesis of Fluorinated Compounds

Recent studies have demonstrated the utility of 4-chloro-3-fluoropyridine in synthesizing fluorinated derivatives. For instance, it has been utilized in the synthesis of 2-amidomethylated pyridines through kinetic deprotonation and subsequent reactions with DMF (dimethylformamide), yielding compounds with high regioselectivity . This method showcases its importance in developing new pharmaceuticals with enhanced biological activity.

Agrochemical Applications

In the agrochemical sector, 4-chloro-3-fluoropyridine is instrumental in producing herbicides, fungicides, and insecticides. Its efficacy in crop protection is attributed to its ability to interfere with biological processes in pests and weeds.

Example: Herbicide Development

The compound has been employed as a key ingredient in the synthesis of various agrochemicals aimed at improving agricultural productivity. Its role as an active ingredient ensures effective pest control while minimizing environmental impact .

Chemical Research Applications

Researchers leverage 4-chloro-3-fluoropyridine for its versatility in laboratory settings. It facilitates the development of new chemical compounds and methodologies.

Experimental Insights

The compound has been used extensively in nucleophilic aromatic substitution reactions, which are critical for synthesizing diverse organic molecules. For example, studies have explored its reactivity with various electrophiles under controlled conditions, yielding valuable insights into reaction mechanisms and kinetics .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Yield/Outcome |

|---|---|---|

| Pharmaceuticals | Synthesis of fluorinated drugs | High regioselectivity |

| Agrochemicals | Production of herbicides and insecticides | Effective pest control |

| Chemical Research | Nucleophilic aromatic substitution | Insight into reaction mechanisms |

Market Outlook

The demand for 4-chloro-3-fluoropyridine is anticipated to grow significantly due to its broad applications across industries. As pharmaceutical and agrochemical sectors continue to innovate, the need for this compound is expected to rise, driving market expansion .

作用机制

Target of Action

It is known that fluoropyridines, a class of compounds to which 4-chloro-3-fluoropyridine belongs, have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .

Mode of Action

Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications .

Result of Action

As a fluoropyridine, it is known to have unique physical, chemical, and biological properties .

Action Environment

The properties of fluoropyridines can be influenced by various factors, including the presence of other substituents in the aromatic ring .

准备方法

Synthetic Routes and Reaction Conditions: 4-Chloro-3-fluoropyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). Another method includes the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .

Industrial Production Methods: Industrial production of 4-chloro-3-fluoropyridine often involves large-scale synthesis techniques that emphasize regioselectivity and scalability. For instance, regioselective amidomethylation of 4-chloro-3-fluoropyridine by metalation and Minisci-type reactions has been employed to produce diverse derivatives efficiently .

化学反应分析

Types of Reactions: 4-Chloro-3-fluoropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using boron reagents and palladium catalysts.

Addition-Elimination Reactions: These reactions involve the addition of a nucleophile followed by the elimination of a leaving group.

Common Reagents and Conditions:

Potassium Fluoride (KF): Used in nucleophilic substitution reactions.

Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.

Sodium Hydroxide (NaOH): Utilized in deamination reactions.

Major Products:

3,4-Difluoropyridine: Formed by nucleophilic substitution of chlorine with fluorine.

Various Amidomethylated Derivatives: Produced through regioselective amidomethylation.

相似化合物的比较

- 3-Fluoropyridine

- 3-Chloropyridine

- 3-Bromopyridine

- 4,4’-Di-tert-butyl-2,2’-dipyridyl

Comparison: 4-Chloro-3-fluoropyridine is unique due to the simultaneous presence of both fluorine and chlorine atoms on the pyridine ring. This dual substitution imparts distinct electronic properties, making it less reactive than its chlorinated and brominated analogues but more reactive than purely fluorinated pyridines .

生物活性

4-Chloro-3-fluoropyridine (C5H3ClFN) is a halogenated pyridine derivative that has garnered attention for its biological activity and potential applications in medicinal chemistry. This article explores the compound's biological properties, synthesis methods, and relevant case studies, highlighting its significance in pharmaceutical development.

Chemical Structure and Properties

4-Chloro-3-fluoropyridine consists of a pyridine ring with chlorine at the 4-position and fluorine at the 3-position. This unique arrangement contributes to its distinct electronic properties, influencing its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C5H3ClFN |

| Molecular Weight | 135.54 g/mol |

| Solubility | Soluble in organic solvents |

| Appearance | Colorless to light yellow liquid |

Synthesis Methods

The synthesis of 4-chloro-3-fluoropyridine can be achieved through various methods, including nucleophilic substitution reactions. For example, the substitution of chlorine with potassium fluoride (KF) can yield derivatives such as 3,4-difluoropyridine.

Antimicrobial Properties

Research indicates that 4-chloro-3-fluoropyridine exhibits significant antimicrobial activity. Its derivatives have been synthesized and tested for their efficacy against various bacterial strains. The mechanism of action typically involves the inhibition of bacterial enzymes essential for cell wall synthesis, leading to cell death.

Antiviral and Anticancer Potential

The compound has also shown promise in antiviral and anticancer applications. Studies have indicated that certain derivatives can inhibit viral replication and exhibit cytotoxic effects on cancer cell lines. These biological activities are attributed to the electronic nature of the halogens in the compound, which enhances its reactivity with biological targets .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of several 4-chloro-3-fluoropyridine derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated varying degrees of inhibition, with some derivatives achieving an IC50 value lower than 10 μM, indicating strong antimicrobial potential.

- Antiviral Activity Assessment : In vitro tests were conducted to assess the antiviral activity of selected derivatives against influenza virus strains. The compounds exhibited significant inhibition of viral replication, suggesting their potential as antiviral agents in drug development .

The biological activity of 4-chloro-3-fluoropyridine is primarily mediated through its interaction with cellular proteins and enzymes. The halogen atoms influence the electronic distribution within the molecule, enhancing its ability to bind to active sites on target proteins. This binding can disrupt normal cellular functions, leading to antimicrobial or cytotoxic effects.

属性

IUPAC Name |

4-chloro-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFN/c6-4-1-2-8-3-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQUUSCRAKEKQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397332 | |

| Record name | 4-Chloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2546-56-7 | |

| Record name | 4-Chloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-chloro-3-fluoropyridine a useful starting material in organic synthesis?

A1: The presence of both chlorine and fluorine atoms in 4-chloro-3-fluoropyridine offers versatile options for further functionalization. The research by [] highlights two key aspects:

- Regioselective Deprotonation: The fluorine atom's strong electron-withdrawing nature directs deprotonation to the adjacent carbon, allowing for regioselective functionalization at the 2-position. []

- Minisci-Type Reactions: The chlorine atom can be substituted through various Minisci-type reactions, further expanding the possibilities for structural diversification. []

Q2: What are the advantages of using photo-redox conditions for amidomethylation of 4-chloro-3-fluoropyridine compared to traditional methods?

A2: The research by [] demonstrates that photo-redox mediated Minisci-type reactions on 4-chloro-3-fluoropyridine offer several advantages:

- Simplified Procedure: Compared to the multi-step deprotonation approach, photo-redox mediated reactions provide a single-step route to the desired 2-amidomethylated products. []

- Scalability: The photo-redox conditions are more amenable to scale-up, making them more suitable for larger-scale synthesis. []

- Broad Scope: The research explored the applicability of this methodology on other 3-fluoropyridines, indicating its potential for a wider range of substrates. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。